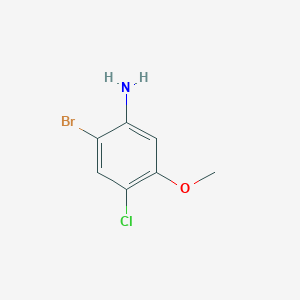

2-Bromo-4-chloro-5-methoxyaniline

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-bromo-4-chloro-5-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFZNHUYTYCENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563899 | |

| Record name | 2-Bromo-4-chloro-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98446-57-2 | |

| Record name | 2-Bromo-4-chloro-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-chloro-5-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Halogenated Anilines in Advanced Organic Chemistry

Halogenated anilines are foundational components in the synthesis of a multitude of organic molecules, particularly in the pharmaceutical, agrochemical, and materials science sectors. The presence of halogen atoms on the aniline (B41778) ring imparts several key features. Firstly, halogens act as versatile synthetic handles, enabling a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govnih.gov

Secondly, the electronic properties of the aniline ring are significantly influenced by the nature and position of the halogen substituents. The interplay between the electron-donating amino group and the electron-withdrawing halogens modulates the reactivity of the aromatic system, influencing the regioselectivity of further electrophilic or nucleophilic substitution reactions. This fine-tuning of electronic character is crucial for directing the synthesis towards the desired product.

Furthermore, the incorporation of halogens can have a profound impact on the biological activity of the final molecule. Halogen atoms can enhance metabolic stability, improve membrane permeability, and participate in halogen bonding, a type of non-covalent interaction that can influence protein-ligand binding. This makes halogenated anilines particularly attractive starting materials in medicinal chemistry for the development of new therapeutic agents.

The Strategic Importance of the 2 Bromo 4 Chloro 5 Methoxyaniline Scaffold

The 2-Bromo-4-chloro-5-methoxyaniline scaffold is of particular strategic importance due to its distinct substitution pattern, which offers a rich platform for chemical modification. The molecule possesses three key functional groups—an amino group, a bromine atom, and a chlorine atom, along with a methoxy (B1213986) group—each with its own reactivity profile.

This multi-functionalized scaffold allows for a combinatorial approach to synthesis, where different functionalities can be introduced at various positions to generate a library of compounds for screening in drug discovery and materials science. For instance, analogues of this scaffold, such as 2-bromo-4-fluoro-5-methoxyaniline, are utilized as building blocks in the synthesis of kinase inhibitors, highlighting the potential of this substitution pattern in medicinal chemistry.

Overview of Research Trajectories for 2 Bromo 4 Chloro 5 Methoxyaniline

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound (I) provides a logical framework for devising potential synthetic routes. The primary disconnections involve the carbon-halogen and carbon-nitrogen bonds.

Figure 1: Retrosynthetic Analysis of this compound

C-N Bond Disconnection: The most straightforward disconnection is that of the amine functionality, leading back to the corresponding nitrobenzene (B124822) precursor, 2-bromo-4-chloro-5-methoxy-nitrobenzene (II) . This simplifies the synthesis to the construction of the substituted nitroaromatic ring followed by a well-established nitro group reduction.

C-Br Bond Disconnection: Disconnecting the C-Br bond points to 4-chloro-3-methoxyaniline (III) as a key precursor. This approach relies on the regioselective bromination of a pre-existing chloro-methoxyaniline. The directing effects of the amino and methoxy groups will be crucial in achieving the desired substitution pattern.

C-Cl Bond Disconnection: Alternatively, disconnection of the C-Cl bond suggests 2-bromo-5-methoxyaniline (IV) as a precursor. This route would necessitate a regioselective chlorination, which can be challenging due to the activating nature of the amino and methoxy groups.

Based on this analysis, the most promising strategies involve either the reduction of a pre-functionalized nitrobenzene or the regioselective halogenation of a substituted aniline (B41778).

Precursor-Based Synthesis Routes to this compound

The forward synthesis of this compound can be approached from various starting materials, primarily substituted nitrobenzenes and anilines.

Synthesis from Substituted Nitrobenzenes via Nitro-Reduction and Etherification

This strategy involves the assembly of the halogen and methoxy substituents on a nitrobenzene ring, followed by the reduction of the nitro group to an amine. A plausible route could start from a commercially available chloronitrobenzene derivative.

One potential pathway begins with p-nitrochlorobenzene. A three-step reaction sequence involving bromination, etherification, and subsequent nitro-reduction can be envisioned. google.com Although this specific sequence for the target molecule is not explicitly detailed, the synthesis of the analogous 3-bromo-4-methoxyaniline (B105698) from p-fluoronitrobenzene has been reported, providing a template for this approach. google.com The key steps would involve:

Bromination: Introduction of a bromine atom onto the chloronitrobenzene ring.

Etherification: Displacement of a suitably positioned leaving group (e.g., a halogen) with a methoxy group.

Nitro-Reduction: Conversion of the nitro group to the final amine functionality.

Synthesis from Anilines or Substituted Anilines via Directed Halogenation

This approach is often more direct and relies on the careful control of electrophilic halogenation on a pre-existing aniline derivative. The directing effects of the substituents on the aniline ring are paramount for achieving the desired regioselectivity.

A highly plausible precursor for this route is 2-chloro-5-methoxyaniline . A known procedure for the synthesis of the isomeric 4-bromo-2-chloro-5-methoxyaniline involves the direct bromination of 2-chloro-5-methoxyaniline hydrochloride in acetic acid. prepchem.com In this reaction, a solution of 2-chloro-5-methoxyaniline hydrochloride is treated with bromine at a controlled temperature. prepchem.com After reaction, the product is isolated and purified by column chromatography. prepchem.com This method highlights the feasibility of direct halogenation on a closely related substrate.

To obtain the target compound, this compound, a similar strategy could be employed starting from 4-chloro-3-methoxyaniline . The directing effects of the amino (ortho-, para-directing) and methoxy (ortho-, para-directing) groups would need to be carefully considered to favor bromination at the C2 position.

Multi-Step Synthesis Strategies for this compound

Complex organic molecules often require multi-step synthetic sequences to ensure the correct placement of functional groups and to manage regioselectivity. For this compound, a multi-step approach could involve the use of protecting groups to control the outcome of halogenation reactions.

For instance, the highly activating amino group in an aniline precursor can be temporarily converted to a less activating acetamide (B32628) group. This protection strategy can prevent over-halogenation and direct the incoming electrophile to a different position than in the unprotected aniline. A general strategy for the synthesis of bromoanilines involves the acetylation of the aniline, followed by bromination, and subsequent deprotection (hydrolysis) of the acetamide to regenerate the amine.

A potential multi-step synthesis for this compound could therefore involve:

Starting with a suitable chloro-methoxyaniline precursor.

Protection of the amino group as an acetamide.

Regioselective bromination of the protected intermediate.

Deprotection to yield the final product.

Regioselective Halogenation Approaches for this compound Precursors

The key to a successful synthesis of this compound often lies in the ability to control the regioselectivity of the halogenation steps.

Electrophilic Bromination Techniques (e.g., N-Bromosuccinimide applications)

N-Bromosuccinimide (NBS) is a widely used reagent for the electrophilic bromination of aromatic compounds, including anilines and phenols. It is often preferred over molecular bromine as it is a solid and can be easier to handle, and the reaction conditions can be milder.

The regioselectivity of bromination using NBS can be influenced by the solvent and the presence of catalysts. For instance, the bromination of 4-fluoro-5-methoxyaniline using NBS under controlled acidic conditions is a known method. This suggests that a similar approach could be applied to 4-chloro-3-methoxyaniline. The synthesis of 3-bromo-4-methoxyaniline has been achieved by reacting p-fluoronitrobenzene with NBS in acetic acid. google.com

The use of copper(II) bromide (CuBr₂) in an ionic liquid has been shown to be a mild and highly regioselective method for the para-bromination of unprotected anilines. beilstein-journals.orgresearchgate.net This method offers a potentially safer and more environmentally friendly alternative to traditional bromination procedures. beilstein-journals.org

Below is a table summarizing various bromination conditions that could be adapted for the synthesis of this compound precursors.

| Precursor | Brominating Agent | Solvent | Conditions | Potential Outcome |

| 4-chloro-3-methoxyaniline | N-Bromosuccinimide (NBS) | Acetic Acid | Room Temperature | Regioselective bromination |

| 4-chloro-3-methoxyaniline | Bromine (Br₂) | Acetic Acid | 15°C | Direct bromination |

| 4-chloro-3-methoxyaniline | Copper(II) Bromide (CuBr₂) | Ionic Liquid | Room Temperature | Regioselective para-bromination |

Directed Chlorination Methodologies

The introduction of a chlorine atom at a specific position on the aniline ring is a critical step in the synthesis of this compound. Directed chlorination methodologies are employed to achieve the desired regioselectivity, often overcoming the inherent directing effects of the existing substituents.

One common approach involves the use of copper(II) chloride (CuCl₂) as a chlorinating agent. nih.govbeilstein-journals.org This method has been shown to be effective for the para-chlorination of various aniline derivatives. nih.govbeilstein-journals.org The reaction is typically carried out in a suitable solvent, and in some cases, the presence of oxygen and gaseous HCl is essential to achieve good yields. nih.govbeilstein-journals.org For instance, the para-chlorination of 2-methylaniline requires heating at 60 °C for several hours with at least two equivalents of CuCl₂. nih.govbeilstein-journals.org

Ionic liquids have also emerged as promising solvents for regioselective chlorination and bromination of unprotected anilines using copper halides. nih.govbeilstein-journals.orgresearchgate.net This approach offers the advantage of mild reaction conditions and avoids the need for potentially hazardous reagents like supplementary oxygen or gaseous HCl. researchgate.net

Control of Selectivity in Halogenation Processes

Controlling the selectivity in halogenation processes is paramount to avoid the formation of undesired isomers and poly-halogenated byproducts. The reactivity and selectivity of halogenation are influenced by several factors, including the nature of the halogenating agent, the reaction conditions, and the electronic and steric properties of the substituents on the aromatic ring. nih.govumn.edulibretexts.orgyoutube.com

Bromination is generally less reactive and more selective than chlorination. libretexts.orgyoutube.com This difference in reactivity can be exploited to achieve higher regioselectivity. For instance, while chlorination of propane (B168953) yields a mixture of products, bromination is highly selective for the secondary position. youtube.com The choice of the halogenating agent is also crucial. N-halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are often used for selective halogenation of aromatic and heteroaromatic compounds. nih.gov The reactivity of these reagents can be tuned by using an arylamine catalyst, which generates a highly reactive but selective N-halo arylamine intermediate. nih.gov

The degree of substitution can be controlled by adjusting the ratio of the reactants. libretexts.org For example, in the chlorination of methane, a high methane-to-chlorine ratio favors monochlorination. libretexts.org Similarly, in the synthesis of bromoanilines, controlling the stoichiometry of the brominating agent, such as N-bromosuccinimide, can prevent di-bromination.

The reaction temperature also plays a significant role in selectivity. Lower temperatures generally favor the more selective reaction pathway. For example, the bromination of 2-methoxyaniline can be achieved with high yield by carrying out the reaction at a low temperature (-10°C to -5°C). prepchem.com

| Factor | Influence on Selectivity | Example | Reference(s) |

| Halogen | Bromination is generally more selective than chlorination. | Higher selectivity in the bromination of propane compared to its chlorination. | libretexts.orgyoutube.com |

| Reagent | N-halosuccinimides (NCS, NBS) allow for selective halogenation. Catalyst can tune reactivity. | Use of N-bromosuccinimide for controlled bromination of 4-fluoro-5-methoxyaniline. | nih.gov |

| Stoichiometry | Controlling reactant ratios can limit the degree of halogenation. | A high methane-to-chlorine ratio favors monochlorination. | libretexts.org |

| Temperature | Lower temperatures often lead to higher selectivity. | Bromination of 2-methoxyaniline at -10°C to -5°C. | prepchem.com |

Methoxy Group Introduction and Derivatization in this compound Synthesis

Etherification Reactions (e.g., using sodium methoxide)

A common method for introducing a methoxy group onto an aromatic ring is through a nucleophilic aromatic substitution reaction, often employing sodium methoxide (B1231860). This reaction typically involves the displacement of a suitable leaving group, such as a halogen or a nitro group, by the methoxide ion.

For example, in the synthesis of 3-bromo-4-methoxyaniline, a precursor containing a nitro group can be reacted with sodium methoxide. google.com Similarly, the synthesis of 2-ethyl-4-methoxyaniline (B1321530) involves an o-methylation step. researchgate.net

Strategies for Introducing the Methoxy Functionality

Beyond direct etherification, other strategies exist for introducing the methoxy functionality. One approach involves the use of lignin, a natural polymer rich in methoxy groups, as a methylating agent for anilines. nih.govrsc.org This method offers a sustainable alternative for N-methylation reactions. nih.govrsc.org

The introduction of a methoxy group can also be achieved through multi-step sequences. For instance, the synthesis of 2-ethyl-4-methoxyaniline from o-nitroethylbenzene involves a four-step process that includes a Bamberger reaction, acetylation, o-methylation, and hydrolysis. researchgate.net

The presence of a methoxy group can also influence the reactivity and properties of the molecule. On an aromatic ring, the methoxy group is considered a non-lipophilic substituent, which can be advantageous in medicinal chemistry for improving pharmacokinetic properties. tandfonline.com

Reductive Transformations for Amine Formation in this compound Synthesis

The final step in many synthetic routes to this compound involves the reduction of a nitro group to an amine. This transformation is crucial and can be achieved through various reductive methods.

Catalytic Hydrogenation of Nitro Precursors

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro compounds to amines. wku.educommonorganicchemistry.comfrontiersin.orgrasayanjournal.co.in This process typically involves the use of a metal catalyst, such as palladium, platinum, nickel, or rhodium, and a source of hydrogen. wku.edurasayanjournal.co.in

Palladium on carbon (Pd/C) is a common and effective catalyst for the hydrogenation of both aromatic and aliphatic nitro groups. commonorganicchemistry.com However, a potential drawback of Pd/C is its ability to reduce other functional groups, which may be a concern in complex molecules. commonorganicchemistry.com Raney nickel is another effective catalyst that is often used when dehalogenation of aromatic halides is a potential side reaction. commonorganicchemistry.com

The choice of catalyst and reaction conditions can significantly influence the rate and selectivity of the hydrogenation. wku.edu For example, palladium-supported catalysts with anthranilic acid as a ligand have been found to be more active and selective than those with a bipyridyl ligand. wku.edu Steric effects and the electronic nature of substituents on the aromatic ring can also impact the reaction rate. wku.edu

Recent advancements have explored the use of polymer-bound catalysts and non-noble metal catalysts, such as N-stabilized Co-Zn/N-C, for the transfer hydrogenation of nitro compounds. wku.edufrontiersin.org These catalysts can offer advantages in terms of reusability and cost-effectiveness. frontiersin.org

| Catalyst | Advantages | Disadvantages | Reference(s) |

| Palladium on Carbon (Pd/C) | Highly effective for aromatic and aliphatic nitro groups. | Can reduce other functional groups. | commonorganicchemistry.com |

| Raney Nickel | Effective for nitro group reduction, useful when dehalogenation is a concern. | commonorganicchemistry.com | |

| Iron (Fe) / Zinc (Zn) | Mild conditions, can be used in the presence of other reducible groups. | commonorganicchemistry.com | |

| Tin(II) Chloride (SnCl₂) | Mild conditions, can be used in the presence of other reducible groups. | ||

| Sodium Sulfide (B99878) (Na₂S) | Useful when hydrogenation or acidic conditions are not compatible. Can selectively reduce one nitro group in the presence of others. | Generally does not reduce aliphatic nitro groups. | commonorganicchemistry.com |

| Polymer-Bound Catalysts | Can offer advantages in catalyst recovery and reuse. | wku.edu | |

| N-stabilized Co-Zn/N-C | Good activity and selectivity in transfer hydrogenation, reusable. | frontiersin.org |

Metal-Mediated Nitro Group Reduction (e.g., iron, tin chloride, Na₂S)

The reduction of a nitro group to an amine is a crucial step in the synthesis of this compound, often starting from a nitrated precursor. This transformation can be effectively achieved using various metal-based reducing agents. Common methods include the use of iron powder, tin(II) chloride, or sodium sulfide.

A general representation of this reduction is the conversion of a nitroaromatic compound to an aniline derivative. For instance, in a related synthesis, the nitro group of a precursor is reduced to an amino group using agents like iron powder or tin chloride. A patent for a similar compound, 3-bromo-4-methoxyaniline, describes a nitro-reduction step where the nitro precursor is treated with a reducing agent such as Na₂S, iron powder, or ammonium (B1175870) chloride in water at temperatures ranging from 70 to 100°C. google.com The reaction mixture is then poured into ice water to precipitate the solid product, which is collected by suction filtration. google.com

Table 1: Common Reducing Agents for Nitro Group Reduction

| Reducing Agent | Typical Reaction Conditions | Reference |

| Iron (Fe) powder | Acidic medium (e.g., with HCl or acetic acid) | |

| Tin(II) chloride (SnCl₂) | Acidic medium (e.g., with HCl) | |

| Sodium sulfide (Na₂S) | Aqueous solution, elevated temperatures (70-100°C) | google.com |

Optimization of Reaction Conditions and Yield for this compound Synthesis

Influence of Temperature and Solvent Systems

Temperature and the choice of solvent are critical parameters that must be controlled throughout the synthetic sequence. For instance, in bromination reactions, which are often a key step in the synthesis of halogenated anilines, maintaining a low temperature (e.g., 0–5°C) is essential to prevent over-bromination and the formation of di-brominated byproducts. The selection of an appropriate solvent, such as dichloromethane, ensures the proper solubility of reactants and intermediates.

In a different but analogous synthesis of 4-bromo-2-methoxyaniline, the bromination of 2-methoxyaniline was carried out in methylene (B1212753) chloride at a chilled temperature below -5°C. prepchem.com Similarly, a patent for producing 3-bromo-4-methoxyaniline highlights temperature control in the etherification step (10–80°C) and the nitro-reduction step (85–95°C). google.com The solvent system not only facilitates the reaction but also plays a role in the work-up and purification stages.

Stoichiometric Ratios and Reagent Selection

The precise control of stoichiometric ratios of reactants is fundamental to maximizing the yield of the desired product and minimizing the formation of impurities. In bromination reactions, using a 1:1 molar ratio of the brominating agent to the substrate is often employed to avoid the creation of di-brominated byproducts.

The choice of reagents is equally important. For the reduction of the nitro group, various reducing agents can be used, and their selection may depend on factors like cost, efficiency, and ease of work-up. google.com

Table 2: Example of Stoichiometric Control in a Related Synthesis

| Reactants | Molar Ratio | Purpose | Reference |

| N-acetyl-4-methylaniline : Bromine | 1 : 1 | To prevent di-bromination | |

| 3-bromo-4-fluoronitrobenzene : Sodium methoxide | 1 : 3.5–5.5 | To ensure complete etherification | google.com |

| 3-bromo-4-methoxy nitrobenzene : Sodium sulfide | 1 : 4.0–5.0 | For efficient nitro group reduction | google.com |

Impact of Protecting Groups on Regioselectivity and Yield

Electrophilic Aromatic Substitution Reactions of this compound

Electrophilic aromatic substitution (EAS) is a foundational reaction class for benzene (B151609) derivatives. The outcome of such reactions on this compound is determined by the cumulative electronic and steric effects of its substituents.

The directing effect of a substituent determines the position at which an incoming electrophile will attack the aromatic ring. Substituents are broadly classified as activating or deactivating and as ortho-, para- or meta-directing.

Amino (-NH2) and Methoxy (-OCH3) Groups: Both the amino and methoxy groups are potent activating groups. libretexts.orgbyjus.com They donate electron density to the benzene ring through a resonance effect (+R), which significantly stabilizes the positively charged intermediate (arenium ion) formed during electrophilic attack. This donation of electron density is strongest at the ortho and para positions relative to the substituent. Consequently, both -NH2 and -OCH3 are strong ortho-, para-directors. libretexts.org In the context of this compound, the amino group is generally considered the most powerful activating group. libretexts.org

In this compound, the positions for electrophilic attack are determined by the synergy and conflict of these directing effects. The most powerful activating group, the amino group, will exert the dominant influence. The only available position that is ortho or para to the activating groups and not already substituted is C6. This position is ortho to the amino group and meta to the methoxy group. Given the powerful activation by the amino group, electrophilic substitution is strongly directed to the C6 position.

| -OCH₃ | C5 | -I (Moderate) | +R (Strong) | Strong Activator | Ortho, Para |

Regioselectivity is governed by the stability of the arenium ion intermediate that forms upon attack by an electrophile. The positive charge of this intermediate is most effectively delocalized when the attack occurs at a position ortho or para to a strong resonance donor.

For this compound, there is only one unsubstituted position on the ring: C6. Let's analyze the stability of the arenium ion formed upon electrophilic attack at this position.

Attack at C6: The positive charge can be delocalized onto the nitrogen of the adjacent amino group, which is a highly stabilizing interaction. The charge is also ortho to the deactivating chloro group and meta to the activating methoxy and deactivating bromo groups. The dominant stabilizing factor is the resonance contribution from the powerful amino group, making C6 the overwhelmingly favored site for electrophilic substitution.

Nucleophilic Aromatic Substitution Reactions Involving Halogen Displacement

Aryl halides that are not activated by strong electron-withdrawing groups are generally unreactive toward nucleophiles under standard conditions. However, substitution can be forced under harsh conditions (high temperature/pressure) or by using a very strong base, which can proceed via a benzyne (B1209423) intermediate. libretexts.orglibretexts.org

For aryl halides lacking ortho or para electron-withdrawing groups, a primary mechanism for nucleophilic substitution is the elimination-addition pathway, which proceeds through a highly reactive benzyne intermediate. govtpgcdatia.ac.in This mechanism is favored by the use of exceptionally strong bases, such as sodium amide (NaNH₂) in liquid ammonia. libretexts.org

The process involves two main steps:

Elimination: The strong base abstracts a proton from the position ortho to one of the halogen atoms. This is the rate-limiting step. The resulting aryl anion then expels the adjacent halide ion, forming a neutral but highly strained and reactive benzyne intermediate, which contains a formal triple bond within the aromatic ring.

Addition: The nucleophile (which can be the conjugate base used in the first step, e.g., NH₂⁻, or another nucleophile present) rapidly adds to the benzyne intermediate. The position of the addition is influenced by the electronic effects of the other ring substituents. A final protonation step yields the substituted product.

In this compound, there are two potential protons ortho to the halogens that could be abstracted: the proton at C3 (ortho to both Br and Cl) and the proton at C6 (ortho to Br). The acidity of these protons is enhanced by the inductive effect of the adjacent halogens. Formation of the benzyne could, in principle, involve the loss of either Br⁻ or Cl⁻.

The relative reactivity of the C-Br and C-Cl bonds in nucleophilic aromatic substitution depends heavily on the reaction mechanism.

S_NAr (Addition-Elimination) Mechanism: This mechanism, which is not favored for this specific substrate due to the lack of strong ortho/para activating groups (like -NO₂), typically shows a reactivity order of F > Cl > Br > I. masterorganicchemistry.comuomustansiriyah.edu.iq This is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of the halogen polarizes the C-X bond, making the carbon atom more electrophilic and accelerating the attack. The C-X bond is not broken in this slow step, so the leaving group ability is less important than the inductive activation. masterorganicchemistry.comyoutube.com

Benzyne (Elimination-Addition) Mechanism: In the benzyne pathway, the elimination step involves breaking the C-H and C-X bonds. Here, the bond strength and leaving group ability of the halide are more significant factors. The C-Br bond is weaker than the C-Cl bond, and bromide (Br⁻) is a better leaving group than chloride (Cl⁻). Therefore, in a scenario where benzyne formation is possible via elimination of either halogen, the C-Br bond would be expected to cleave more readily.

Table 2: Comparison of Halogen Reactivity in Nucleophilic Aromatic Substitution

| Mechanism | Rate-Determining Step | Key Factor for Halogen | Reactivity Order | Rationale |

|---|---|---|---|---|

| S_NAr | Nucleophilic Attack | Inductive Effect | F > Cl > Br > I | Higher electronegativity makes the ipso-carbon more electrophilic, accelerating the attack. uomustansiriyah.edu.iq |

| Benzyne | Elimination (Proton Abstraction & Halide Loss) | C-X Bond Strength / Leaving Group Ability | I > Br > Cl > F | Weaker C-X bonds break more easily, and better leaving groups depart more readily. |

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

This compound is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. youtube.com The presence of two different halogen atoms allows for potential chemoselective functionalization.

The general mechanism for these reactions, particularly those using palladium catalysts, involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition: The low-valent palladium(0) catalyst inserts into the carbon-halogen (C-X) bond, forming a high-valent palladium(II) complex. This is often the rate-determining and selectivity-determining step.

Transmetalation: A main group organometallic reagent (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst.

The key to selectivity in dihaloarenes lies in the different reactivities of the C-Br and C-Cl bonds in the oxidative addition step. The C-Br bond is weaker and more polarizable than the C-Cl bond, making it significantly more reactive toward oxidative addition to Pd(0). wikipedia.org This reactivity difference (C-I > C-Br > C-OTf >> C-Cl) allows for the selective coupling at the C-Br position while leaving the C-Cl bond intact, provided the reaction conditions are carefully controlled. wikipedia.orgnih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (like a boronic acid or ester) to form a C-C bond. wikipedia.org Reacting this compound with a boronic acid under standard Suzuki conditions would be expected to yield the 2-aryl-4-chloro-5-methoxyaniline product selectively. nih.govrsc.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling an aryl halide with an amine. organic-chemistry.org Using this compound as the substrate, one could selectively couple an amine at the C2 position, again exploiting the higher reactivity of the C-Br bond. mdpi.com

Table 3: Potential Transition Metal-Catalyzed Reactions

| Reaction Name | Coupling Partner | Bond Formed | Expected Selectivity |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ | C-C | Selective reaction at the C-Br bond. nih.gov |

| Heck Coupling | Alkene | C-C | Selective reaction at the C-Br bond. |

| Sonogashira Coupling | Terminal Alkyne | C-C | Selective reaction at the C-Br bond. |

| Buchwald-Hartwig Amination | R₂NH | C-N | Selective reaction at the C-Br bond. mdpi.com |

| Stille Coupling | Organostannane | C-C | Selective reaction at the C-Br bond. |

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds. libretexts.org This palladium-catalyzed reaction typically involves an organohalide and an organoboron compound, such as a boronic acid or ester. nih.govresearchgate.net For a substrate like this compound, this reaction offers a powerful method for introducing aryl, heteroaryl, alkyl, or alkenyl groups, primarily at the more reactive C-Br bond. nih.govnih.gov

The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity. libretexts.orgresearchgate.net Organoboron reagents are favored for their stability, low toxicity, and the mild reaction conditions they permit. libretexts.orgrsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Reactant 1 | Reactant 2 (Organoboron Reagent) | Catalyst/Ligand | Base | Solvent | Product | Ref |

|---|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 2-Phenyl-4-chloro-5-methoxyaniline | nih.gov |

| This compound | 4-Methoxyphenylboronic acid | CataXCium A Pd G3 | K₃PO₄ | Dioxane | 2-(4-Methoxyphenyl)-4-chloro-5-methoxyaniline | nih.gov |

| This compound | (E)-prop-1-en-1-ylboronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | (E)-2-(prop-1-en-1-yl)-4-chloro-5-methoxyaniline | uwindsor.ca |

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, pairing aryl halides with amines. wikipedia.orgyoutube.com This reaction is a significant tool for creating aryl amines, which are prevalent in pharmaceuticals and materials science. wikipedia.orgyoutube.com For this compound, this reaction allows for the introduction of a new amine substituent, typically by targeting the more reactive C-Br bond.

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, ligand exchange, and reductive elimination. youtube.com The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been critical to the success and broad applicability of this reaction, enabling the use of a wide range of amines and aryl halides under milder conditions. wikipedia.orgnih.gov

Table 2: Buchwald-Hartwig Amination of Aryl Halides

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Product | Ref |

|---|---|---|---|---|---|---|

| This compound | Piperidine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 4-Chloro-5-methoxy-2-(piperidin-1-yl)aniline | nih.govresearchgate.net |

| This compound | Morpholine | [Pd(allyl)Cl]₂ / t-BuBrettPhos | K₃PO₄ | Dioxane | 4-(4-Chloro-5-methoxy-2-aminophenyl)morpholine | nih.gov |

| This compound | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | N1-(4-Chloro-5-methoxyphenyl)benzene-1,2-diamine | wikipedia.org |

Other Palladium- and Copper-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura and Buchwald-Hartwig reactions, this compound can participate in other metal-catalyzed transformations. Palladium catalysts are versatile and can be used for various cross-coupling reactions, including Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Stille (coupling with organostannanes) reactions. libretexts.orgnih.gov

Copper-catalyzed reactions, such as the Ullmann condensation, offer an alternative, often more economical, pathway for forming C-N, C-O, and C-S bonds. acsgcipr.orgbeilstein-journals.org These reactions have seen a resurgence with the development of new ligands that allow for milder reaction conditions. beilstein-journals.org For instance, copper-catalyzed C-N cross-coupling can be a complementary method to the Buchwald-Hartwig amination, particularly for certain substrate combinations. researchgate.netrsc.org

Selectivity in Multi-Halogenated Systems

In molecules like this compound, which contain multiple halogen atoms, the selectivity of cross-coupling reactions is a critical consideration. Generally, the reactivity of halogens in palladium-catalyzed reactions follows the order I > Br > Cl. acs.org This inherent difference in reactivity allows for selective functionalization. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, enabling selective coupling at the C2 position.

By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to favor reaction at one halogen site over the other. acs.org For instance, certain ligand systems can enhance the selectivity of the Suzuki-Miyaura coupling in dihalogenated systems. nih.govacs.org This chemoselectivity is a powerful tool, allowing for the stepwise introduction of different substituents into the aromatic ring, thereby creating complex and diverse molecular structures.

Transformations of the Amine Functional Group

The primary amine group of this compound is a key site for a variety of chemical modifications, enabling the synthesis of a wide range of derivatives.

Acylation and Sulfonamidation Reactions

The amine group readily undergoes acylation with acyl chlorides or anhydrides to form amides. This transformation is often used as a protecting strategy in multi-step syntheses to moderate the activating effect of the amino group and prevent unwanted side reactions during subsequent electrophilic substitutions. google.com For example, acetylation with acetic anhydride (B1165640) can be employed before a bromination step to improve regioselectivity.

Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. acsgcipr.org This functional group is a common feature in many biologically active compounds. nih.gov

Table 3: Amine Group Transformations

| Starting Material | Reagent | Reaction Type | Product | Ref |

|---|---|---|---|---|

| This compound | Acetic Anhydride | Acylation | N-(2-bromo-4-chloro-5-methoxyphenyl)acetamide | |

| This compound | Benzenesulfonyl Chloride | Sulfonamidation | N-(2-bromo-4-chloro-5-methoxyphenyl)benzenesulfonamide | acsgcipr.org |

Diazotization and Subsequent Reactions

The primary aromatic amine can be converted into a diazonium salt through treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. orgsyn.org Diazonium salts are highly versatile intermediates that can undergo a variety of transformations.

The most well-known of these is the Sandmeyer reaction, where the diazonium group is replaced by a halide (Cl, Br) or a cyano group using a copper(I) salt catalyst. nih.gov This allows for the introduction of a wider range of substituents than might be possible through direct aromatic substitution. Other reactions of diazonium salts include the Schiemann reaction (for introducing fluorine) and reduction to remove the amino group entirely.

Manipulation of the Methoxy Group and Halogen-Metal Exchange

The methoxy group and the halogen atoms on the aniline ring are key functional handles that can be selectively transformed to build molecular complexity. The following subsections detail the cleavage of the methoxy ether and the formation of organometallic reagents through halogen-metal exchange.

Cleavage and Derivatization of the Methoxy Ether

The cleavage of the methyl ether in this compound to the corresponding phenol, 2-bromo-4-chloro-5-hydroxyaniline, is a critical transformation that allows for further derivatization at the hydroxyl position. While specific literature detailing the demethylation of this exact compound is sparse, general methods for the cleavage of aryl methyl ethers are well-established and applicable.

Strong Lewis acids are commonly employed for this purpose. Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers. The reaction typically proceeds by coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, leading to the formation of a bromomethane (B36050) and an aryloxyborane intermediate, which is subsequently hydrolyzed upon aqueous workup to yield the phenol.

Another common method involves the use of strong protic acids, such as hydrogen bromide (HBr) or hydrogen iodide (HI), often at elevated temperatures. These reagents protonate the ether oxygen, making the methyl group susceptible to nucleophilic attack by the halide ion.

Furthermore, aluminum chloride (AlCl₃), often in the presence of a nucleophilic scavenger like a tertiary amine, can facilitate the cleavage of aryl methyl ethers. The reaction likely proceeds through the formation of an aluminum complex with the ether, followed by cleavage.

The resulting 2-bromo-4-chloro-5-hydroxyaniline can then be derivatized through various reactions targeting the newly formed hydroxyl group, such as etherification or esterification, to introduce a wide range of functional groups.

Table 1: General Reagents for Aryl Methyl Ether Cleavage

| Reagent | General Conditions | Product after Hydrolysis |

| Boron tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂) | Phenol |

| Hydrogen bromide (HBr) | Acetic acid or neat, reflux | Phenol |

| Hydrogen iodide (HI) | Acetic acid or neat, reflux | Phenol |

| Aluminum chloride (AlCl₃) | Inert solvent, often with an amine | Phenol |

| Pyridinium hydrochloride | Neat, high temperature | Phenol |

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The presence of two different halogen atoms on the aromatic ring of this compound opens up possibilities for selective halogen-metal exchange reactions to form organometallic reagents, which are powerful intermediates for carbon-carbon and carbon-heteroatom bond formation.

Organolithium Reagents:

The formation of an organolithium reagent can be achieved through a halogen-metal exchange reaction. The rate of this exchange is significantly faster for bromine than for chlorine. Therefore, treatment of this compound with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (typically -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF), is expected to selectively replace the bromine atom with lithium. This would yield (2-lithio-4-chloro-5-methoxyphenyl)amine. The presence of the amine group, which has an acidic proton, necessitates the use of at least two equivalents of the organolithium reagent; the first equivalent deprotonates the amine, and the second performs the halogen-metal exchange.

A more refined and selective method for bromine-metal exchange on substrates bearing acidic protons involves the use of a combination of a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), and n-BuLi. mdpi.com In this protocol, i-PrMgCl is first used to deprotonate the acidic proton of the amine group. Subsequent addition of n-BuLi then efficiently and selectively promotes the bromine-lithium exchange. mdpi.com This approach can offer higher yields and cleaner reactions by minimizing side reactions associated with the use of strong organolithium bases alone.

Grignard Reagents:

The preparation of a Grignard reagent from this compound would involve the reaction with magnesium metal in an ethereal solvent like THF or diethyl ether. Due to the higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond, the magnesium insertion is expected to occur selectively at the bromine-substituted position, forming the corresponding Grignard reagent, (2-magnesiobromo-4-chloro-5-methoxyphenyl)amine. The initiation of Grignard reactions can sometimes be challenging and may require activation of the magnesium surface, for instance, with a small crystal of iodine or 1,2-dibromoethane.

Once formed, these organometallic intermediates can be reacted with a wide variety of electrophiles to introduce new functional groups at the former site of the bromine atom.

Table 2: Formation of Organometallic Reagents from this compound

| Reagent(s) | Solvent | Temperature | Expected Organometallic Intermediate |

| 2+ eq. n-BuLi | THF | -78 °C | (2-Lithio-4-chloro-5-methoxyphenyl)amine |

| 1. i-PrMgCl 2. n-BuLi | THF | 0 °C to -20 °C | (2-Lithio-4-chloro-5-methoxyphenyl)amine |

| Mg | THF or Et₂O | Reflux | (2-Magnesiobromo-4-chloro-5-methoxyphenyl)amine |

Computational Chemistry Investigations of 2 Bromo 4 Chloro 5 Methoxyaniline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. Such calculations allow for the optimization of the molecular geometry and the prediction of various electronic properties that govern the molecule's reactivity.

The reactivity of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Frontier Orbital Theory states that the interaction between the HOMO of a nucleophile and the LUMO of an electrophile is a key factor in determining the feasibility and regioselectivity of a chemical reaction.

For 2-Bromo-4-chloro-5-methoxyaniline, the HOMO is expected to be delocalized over the aniline (B41778) ring, with significant contributions from the electron-donating amino and methoxy (B1213986) groups. These groups increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing bromine and chlorine atoms will have a more pronounced effect on the LUMO, lowering its energy and making the molecule a better electron acceptor.

Table 1: Representative Frontier Orbital Energies and HOMO-LUMO Gaps for Substituted Anilines (Illustrative Data)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Aniline | -5.21 | -0.15 | 5.06 |

| 4-Chloroaniline | -5.35 | -0.45 | 4.90 |

| 4-Methoxyaniline | -4.98 | -0.05 | 4.93 |

| This compound (Estimated) | -5.25 | -0.60 | 4.65 |

Note: The data in this table is illustrative and based on general trends observed in substituted anilines. Actual values would require specific DFT calculations.

The estimated lower HOMO-LUMO gap for this compound suggests a potentially higher reactivity compared to simpler anilines, arising from the complex interplay of its various substituents.

The distribution of electron density within a molecule is another key determinant of its reactivity. Molecular Electrostatic Potential (MEP) maps are particularly useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the amino and methoxy groups are expected to create regions of high electron density (negative potential) on the aromatic ring, particularly at the ortho and para positions relative to these groups. The electronegative halogen atoms, in contrast, will withdraw electron density, creating regions of positive potential, especially around the carbon atoms to which they are attached.

Table 2: Estimated Mulliken Atomic Charges for this compound (Illustrative Data)

| Atom | Estimated Mulliken Charge (a.u.) |

| N (of NH2) | -0.85 |

| C1 (with NH2) | +0.10 |

| C2 (with Br) | +0.05 |

| Br | -0.08 |

| C3 | -0.12 |

| C4 (with Cl) | +0.15 |

| Cl | -0.10 |

| C5 (with OCH3) | -0.05 |

| O (of OCH3) | -0.60 |

| C6 | -0.10 |

Note: This data is for illustrative purposes and represents expected trends. Precise values are obtained from quantum chemical calculations.

The MEP and charge analysis would indicate that electrophilic attack is most likely to occur at the positions activated by the amino and methoxy groups, while nucleophilic attack would be directed towards the carbon atoms bearing the halogen substituents.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates and calculating the energies of transition states. This allows for a detailed understanding of the reaction pathways and the factors that control selectivity.

Electrophilic aromatic substitution is a fundamental reaction for aniline derivatives. The amino and methoxy groups in this compound are strong activating groups and direct incoming electrophiles to the ortho and para positions. byjus.com However, the presence of four substituents complicates the prediction of the most favored site of substitution.

Computational studies can model the attack of an electrophile at each available position on the aromatic ring and calculate the activation energies for each pathway. The pathway with the lowest activation energy will be the most kinetically favored. These calculations typically involve locating the transition state structure for each potential reaction and computing its energy relative to the reactants.

For this compound, the position with the highest nucleophilicity, and thus the most likely site for electrophilic attack, would be determined by the combined directing effects of the amino and methoxy groups, taking into account the steric hindrance from the bromine atom.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction for this compound, given the presence of two halogen leaving groups on the aromatic ring. masterorganicchemistry.com The SNAr mechanism typically proceeds via a two-step addition-elimination process, involving a high-energy intermediate known as a Meisenheimer complex. Computational studies can model the formation of this intermediate and the subsequent elimination of the leaving group to determine the reaction's feasibility and regioselectivity. The relative stability of the Meisenheimer complexes formed by nucleophilic attack at the carbon bearing the bromine versus the chlorine would determine which halide is preferentially substituted.

Under strong basic conditions, the elimination of HBr or HCl from this compound could potentially lead to the formation of a highly reactive benzyne (B1209423) intermediate. The formation of a benzyne from a dihaloaromatic compound is a known reaction pathway. Computational studies can elucidate the mechanism of benzyne formation, including the structure and stability of the benzyne intermediate and the subsequent nucleophilic addition to it.

This compound is a potential substrate for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. researchgate.net These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Computational chemistry plays a crucial role in understanding the complex catalytic cycles of these reactions. DFT calculations can be used to model the key steps of the cycle, including:

Oxidative Addition: The initial reaction of the aryl halide with the palladium(0) catalyst.

Transmetalation (for Suzuki, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The introduction of the second reaction partner.

Reductive Elimination: The final step where the new bond is formed and the palladium catalyst is regenerated.

By calculating the energy profile of the entire catalytic cycle, researchers can identify the rate-determining step and understand how the ligand and substrate structure influence the reaction's efficiency and selectivity. For this compound, computational studies could predict whether the C-Br or C-Cl bond is more reactive towards oxidative addition, thus guiding the selective synthesis of cross-coupling products.

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. These theoretical investigations offer valuable insights into the molecule's structure and electronic properties, aiding in the analysis of experimental data.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method, a common approach within DFT, calculates the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts are highly sensitive to the molecular geometry and the electronic environment of each nucleus. For this compound, the electron-withdrawing effects of the bromine and chlorine atoms, and the electron-donating effects of the methoxy and amino groups, all influence the local magnetic fields around the aromatic protons and carbons.

Theoretical calculations for substituted anilines have shown that computational models can effectively predict metabolic pathways based on physicochemical properties derived from partial atomic charges and the molecule's susceptibility to nucleophilic attack. nih.gov These same principles govern the electronic environments that determine NMR chemical shifts. The accuracy of these predictions depends on the level of theory and the basis set used in the calculation. For instance, studies on similar substituted anilines have utilized the B3LYP functional with various basis sets to correlate calculated properties with experimental data. researchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts:

The following tables present the theoretically predicted NMR chemical shifts for this compound, based on DFT calculations.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H (on C3) | 6.85 - 6.95 | s | - |

| H (on C6) | 7.10 - 7.20 | s | - |

| NH₂ | 4.00 - 4.50 | br s | - |

| OCH₃ | 3.80 - 3.90 | s | - |

Note: The chemical shifts are estimates. The aromatic protons appear as singlets due to the substitution pattern. The amine (NH₂) proton signal is typically broad.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (C-NH₂) | 145.0 - 147.0 |

| C2 (C-Br) | 110.0 - 112.0 |

| C3 (C-H) | 118.0 - 120.0 |

| C4 (C-Cl) | 120.0 - 122.0 |

| C5 (C-OCH₃) | 150.0 - 152.0 |

| C6 (C-H) | 115.0 - 117.0 |

| OCH₃ | 55.0 - 57.0 |

Note: The chemical shifts are estimates based on the substituent effects on the benzene (B151609) ring.

Infrared (IR) and Raman Spectroscopic Simulations

Vibrational spectroscopy, including IR and Raman, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. Computational simulations using DFT can predict the vibrational frequencies and intensities of these spectra with a high degree of accuracy. These calculations are invaluable for assigning the observed experimental bands to specific molecular motions.

For a molecule like this compound, the simulated spectra would reveal distinct vibrational modes associated with its functional groups. A theoretical study on the closely related compound 5-chloro-ortho-methoxyaniline (5COMA) using DFT with the B3LYP/6-311+G** level of theory successfully assigned the fundamental vibrational frequencies from FT-IR and FT-Raman spectra. researchgate.netresearchgate.net A similar approach can be applied to this compound.

The key vibrational modes would include:

N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region.

C-H stretching: Aromatic C-H stretches appear around 3000-3100 cm⁻¹, while the methoxy C-H stretches are found just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations occur in the 1400-1600 cm⁻¹ range.

C-N stretching: Found in the 1250-1380 cm⁻¹ region. researchgate.net

C-O stretching: The aryl-alkyl ether linkage gives rise to strong bands around 1000-1250 cm⁻¹.

C-Cl and C-Br stretching: These vibrations appear in the fingerprint region, typically below 800 cm⁻¹.

Interactive Data Table: Predicted Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Asymmetric/Symmetric Stretch | 3400 - 3500 | Medium | Weak |

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Strong |

| Aliphatic C-H Stretch (OCH₃) | 2850 - 2980 | Medium | Medium |

| C=C Aromatic Ring Stretch | 1400 - 1600 | Strong | Strong |

| N-H Scissoring | 1590 - 1650 | Strong | Weak |

| C-N Stretch | 1250 - 1380 | Strong | Medium |

| C-O-C Asymmetric Stretch | 1200 - 1275 | Strong | Medium |

| C-O-C Symmetric Stretch | 1000 - 1075 | Medium | Strong |

| C-Cl Stretch | 600 - 800 | Strong | Medium |

| C-Br Stretch | 500 - 650 | Strong | Medium |

Mass Spectrometry Fragmentation Pattern Prediction

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Computational methods can simulate the fragmentation of a molecule under mass spectrometric conditions, helping to interpret complex spectra and elucidate the structure of unknown compounds. nih.gov

Approaches for in-silico fragmentation include rule-based systems, combinatorial fragmentation, and the use of quantum chemistry calculations to predict bond dissociation energies. nih.govnih.gov Machine learning models are also increasingly being used to predict fragmentation patterns with high accuracy. bohrium.com For this compound (exact mass: 234.93996 Da), the fragmentation process would likely be initiated by the ionization of the molecule, followed by the cleavage of the weakest bonds.

Predicted fragmentation pathways could include:

Loss of a bromine radical (Br•).

Loss of a chlorine radical (Cl•).

Cleavage of the methoxy group, resulting in the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O).

Fission of the aromatic ring structure under higher energy conditions.

Computational tools can also predict properties like the collision cross-section (CCS), which is a measure of the ion's shape in the gas phase. Predicted CCS values for various adducts of this compound have been calculated. uni.lu

Interactive Data Table: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 235.94724 | 137.6 |

| [M+Na]⁺ | 257.92918 | 151.6 |

| [M-H]⁻ | 233.93268 | 144.2 |

| [M+NH₄]⁺ | 252.97378 | 160.0 |

| [M+K]⁺ | 273.90312 | 138.8 |

| [M+H-H₂O]⁺ | 217.93722 | 138.6 |

Data sourced from computational predictions. uni.lu

Advanced Applications of 2 Bromo 4 Chloro 5 Methoxyaniline As a Chemical Intermediate

Role in the Synthesis of Complex Aromatic and Heterocyclic Systems

The reactivity of the halogen substituents and the amino group of 2-Bromo-4-chloro-5-methoxyaniline makes it a powerful building block for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. These reactions are fundamental to the assembly of complex aromatic and heterocyclic scaffolds that are prevalent in numerous areas of chemical research.

Construction of Biaryl and Polyaryl Scaffolds

The presence of both bromine and chlorine atoms on the aromatic ring of this compound allows for regioselective cross-coupling reactions, such as the Suzuki and Stille reactions. These palladium-catalyzed reactions enable the formation of biaryl and polyaryl structures, which are key components in many functional materials and biologically active molecules. The differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve sequential couplings, further enhancing its synthetic utility.

Table 1: Reactivity of Halogen Substituents in Cross-Coupling Reactions

| Halogen | Relative Reactivity in Oxidative Addition |

| Bromo | High |

| Chloro | Moderate to Low |

This differential reactivity allows for the selective reaction at the more reactive bromo position, while leaving the chloro position available for subsequent transformations. This stepwise approach is a powerful strategy for the controlled assembly of complex polycyclic aromatic systems.

Cyclization Reactions for Nitrogen-Containing Heterocycles (e.g., Indoles, Benzotriazoles)

The amino group of this compound serves as a key functional handle for the construction of nitrogen-containing heterocycles. Through various cyclization strategies, this intermediate can be converted into a range of heterocyclic systems. For instance, intramolecular cyclization reactions can lead to the formation of substituted indoles, a privileged scaffold in medicinal chemistry. Additionally, diazotization of the amino group followed by intramolecular cyclization can yield benzotriazole (B28993) derivatives. These heterocyclic cores are integral to the development of new pharmaceuticals and functional materials.

Utilization in Medicinal Chemistry Building Block Strategies

The structural features of this compound make it an attractive starting material for the synthesis of novel compounds with potential biological activity. Its ability to participate in a wide array of chemical reactions allows for the generation of diverse molecular libraries for drug discovery programs.

Precursor for Inhibitor Synthesis (general discussion without therapeutic claims)

This compound has been utilized as a key intermediate in the synthesis of various classes of enzyme inhibitors. For example, it serves as a starting material in the synthesis of inhibitors for enzymes such as serine hydroxymethyltransferase (SHMT). google.com The SHMT enzyme is involved in amino acid and nucleotide metabolism. google.com The synthesis of these inhibitors often involves modification of the amino and halo groups to introduce pharmacophoric features necessary for binding to the target enzyme.

Scaffold for Combinatorial Library Synthesis

The multiple reactive sites on this compound make it an ideal scaffold for combinatorial chemistry. By systematically reacting the amino, bromo, and chloro groups with a variety of reagents, large libraries of structurally diverse compounds can be rapidly synthesized. This approach is highly valuable in the early stages of drug discovery for identifying hit compounds with desired biological activities. The ability to generate a multitude of derivatives from a single, versatile starting material streamlines the discovery process.

Development of Agrochemical and Material Science Intermediates

The applications of this compound extend beyond medicinal chemistry into the realms of agrochemicals and material science. angenechemical.com Its unique substitution pattern can be leveraged to create novel pesticides, herbicides, and functional materials with tailored properties.

In agrochemical research, the incorporation of halogenated and methoxy-substituted aniline (B41778) moieties can lead to compounds with enhanced biological activity and metabolic stability. This intermediate can serve as a precursor for the synthesis of new active ingredients for crop protection.

In material science, this compound is a valuable intermediate for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). angenechemical.com The ability to form complex aromatic and heterocyclic structures is crucial for designing materials with specific electronic and photophysical properties.

Intermediates for Advanced Functional Materials

While specific research on this compound in the synthesis of advanced functional materials is limited, its structural motifs are found in various classes of functional organic molecules. The presence of reactive halogen atoms, a nucleophilic amino group, and an electron-donating methoxy (B1213986) group allows for its incorporation into larger conjugated systems with tailored electronic and photophysical properties.

For instance, aniline derivatives are crucial precursors for organic light-emitting diodes (OLEDs), conductive polymers, and electrochromic materials. The substitution pattern of this compound can be leveraged to fine-tune the HOMO-LUMO energy levels of target molecules, thereby influencing their emission color, conductivity, and switching behavior. The bromo and chloro substituents provide handles for post-synthetic modification through cross-coupling reactions, enabling the attachment of various aryl or heteroaryl units to extend the π-conjugation.

Table 1: Potential Functional Materials Derived from this compound

| Functional Material Class | Potential Role of this compound | Key Functional Groups Utilized |

| Organic Light-Emitting Diodes (OLEDs) | Building block for hole-transporting or emissive layer materials. | Amino group for charge transport; Halogens for coupling to other aromatic units. |

| Conductive Polymers | Monomer for the synthesis of substituted polyanilines. | Amino group for polymerization; Halogens and methoxy group to modify polymer properties. |

| Electrochromic Materials | Precursor for polymers or molecules that change color upon redox switching. | Amino and methoxy groups for redox activity; Halogens for tuning electronic properties. |

| Organic Photovoltaics (OPVs) | Component of donor or acceptor materials. | Manipulation of electronic properties through its substituents to optimize energy levels. |

This table is illustrative and based on the known applications of similarly substituted anilines.

Components in Polymerization Studies (e.g., polyanilines)

Polyaniline (PANI) is one of the most studied conductive polymers due to its high conductivity, environmental stability, and ease of synthesis. bldpharm.com The properties of PANI can be significantly altered by introducing substituents onto the aniline monomer. While the direct polymerization of this compound has not been extensively reported, the behavior of other halogenated and methoxy-substituted anilines provides valuable insights.

The presence of both electron-withdrawing halogens and an electron-donating methoxy group on the aniline ring is expected to have a complex influence on the polymerization process and the properties of the resulting polymer. The electron-withdrawing halogens can decrease the electron density on the aniline nitrogen, potentially slowing down the rate of oxidative polymerization. sigmaaldrich.com Conversely, the methoxy group increases electron density through resonance.

The steric hindrance from the ortho-bromo substituent could also affect the polymerization, potentially leading to polymers with lower molecular weights or altered chain conformations compared to unsubstituted polyaniline. sigmaaldrich.com However, these substitutions can also impart beneficial properties, such as improved solubility in common organic solvents, which is a significant challenge for pristine PANI. Furthermore, the halogen atoms in the resulting polymer would serve as reactive sites for post-polymerization functionalization, allowing for the synthesis of highly tailored materials. sigmaaldrich.com

Table 2: Expected Effects of Substituents in this compound on Polyaniline Properties

| Substituent | Position | Electronic Effect | Steric Effect | Anticipated Impact on Polymerization and Polymer Properties |

| Bromo | 2 | Inductively withdrawing, weakly deactivating | High | May decrease polymerization rate; could increase solubility; provides a site for post-polymerization modification. |

| Chloro | 4 | Inductively withdrawing, deactivating | Moderate | Likely decreases polymer conductivity; can enhance solubility. |

| Methoxy | 5 | Electron-donating via resonance | Moderate | May increase polymerization rate; influences the electronic properties of the polymer. |

This table presents expected trends based on established principles of polymer chemistry.

Strategic Functional Group Interconversions in Target-Oriented Synthesis

The array of functional groups on this compound allows for a variety of selective chemical transformations, making it a valuable intermediate in the synthesis of complex target molecules, such as pharmaceuticals and agrochemicals.

Conversion of Halogens to Other Functionalities

The bromo and chloro substituents on the aromatic ring are excellent handles for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in oxidative addition to palladium(0), which is the first step in many cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the aryl halide with an organoboron reagent. By carefully selecting the catalyst and reaction conditions, it is often possible to selectively react the C-Br bond while leaving the C-Cl bond intact. This would allow for the sequential introduction of two different aryl or vinyl groups.

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds. Similar to the Suzuki coupling, selective amination at the C-Br position is expected to be favored, enabling the synthesis of diarylamines or N-aryl heterocycles.

Table 3: Potential Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Potential Product | Key Transformation |

| Suzuki-Miyaura | Arylboronic acid | 2-Aryl-4-chloro-5-methoxyaniline | C-C bond formation |

| Buchwald-Hartwig | Amine/Amide | 2-(N-Substituted)-4-chloro-5-methoxyaniline | C-N bond formation |

| Sonogashira | Terminal alkyne | 2-Alkynyl-4-chloro-5-methoxyaniline | C-C bond formation |

| Heck | Alkene | 2-Alkenyl-4-chloro-5-methoxyaniline | C-C bond formation |

This table is illustrative and assumes selective reaction at the more reactive C-Br position.

Derivatization of the Amine and Methoxy Groups

The amino and methoxy groups also offer avenues for further molecular diversification.

Amine Group Derivatization: The primary amino group is nucleophilic and can undergo a wide range of reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups, although over-alkylation can be an issue.

Diazotization: Conversion to a diazonium salt, which can then be replaced by a variety of other functional groups (e.g., -H, -OH, -CN, another halogen).

Methoxy Group Derivatization: The methoxy group is generally stable, but it can be cleaved under harsh acidic conditions (e.g., with HBr or HI) to yield a phenol. beilstein-journals.orgsigmaaldrich.com This phenolic hydroxyl group can then be further functionalized, for example, through etherification or esterification, providing another layer of synthetic versatility.

Table 4: Potential Derivatization Reactions of the Amine and Methoxy Groups

| Functional Group | Reagent | Reaction Type | Product Class |

| Amino | Acyl chloride | Acylation | Amide |

| Amino | Sulfonyl chloride | Sulfonylation | Sulfonamide |

| Amino | NaNO₂, HCl | Diazotization | Diazonium salt |

| Methoxy | HBr, heat | Ether cleavage | Phenol |

This table provides examples of common derivatization reactions for the functional groups present in the title compound.

Green Chemistry Approaches in the Synthesis and Transformations of 2 Bromo 4 Chloro 5 Methoxyaniline

Development of Energy-Efficient Processes

Reducing energy consumption is another core principle of green chemistry. Microwave-assisted synthesis and mechanochemistry are two key technologies that can lead to more energy-efficient chemical processes.

Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions, often resulting in dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. nih.gov This technique has been widely applied to the synthesis of a variety of heterocyclic compounds and aniline (B41778) derivatives. For instance, the synthesis of 2-anilinopyrimidines from 2-chloropyrimidine (B141910) and various anilines is significantly accelerated under microwave irradiation. nih.govspecchemonline.com

The N-alkylation of isatin, a reaction analogous to potential derivatizations of 2-Bromo-4-chloro-5-methoxyaniline, is also greatly improved by microwave assistance, with reaction times dropping from hours to minutes. nih.gov The table below showcases the efficiency of microwave-assisted synthesis for N-alkylation reactions.

Table 2: Comparison of Conventional vs. Microwave-Assisted N-Alkylation of Isatin

| Alkylating Agent | Conventional Heating (Time, h) | Conventional Yield (%) | Microwave Irradiation (Time, min) | Microwave Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzyl bromide | 3 | 85 | 2 | 95 | nih.gov |

| Cinnamyl bromide | 4 | 80 | 2 | 92 | nih.gov |

These examples strongly suggest that microwave-assisted methods could be highly effective for both the synthesis of this compound and its subsequent functionalization, leading to significant energy and time savings. beilstein-journals.org

Mechanochemistry involves the use of mechanical force (e.g., grinding, milling) to induce chemical reactions. This solvent-free technique can lead to the formation of novel products and can be more energy-efficient than traditional solution-based methods. Palladium-catalyzed C-H homocoupling of N-arylcarbamates has been successfully achieved under high-speed ball-milling conditions without the need for a solvent or external heating. rsc.org This approach could be applied to the transformation of this compound derivatives to form biaryl compounds, which are important structures in medicinal chemistry.

Catalytic Strategies for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction rates, improve selectivity, and reduce waste. The development of novel catalytic systems for the synthesis and transformation of this compound is a key area of research.

The regioselective halogenation of anilines is often challenging due to the strong activating nature of the amino group. Palladium-catalyzed C-H activation has emerged as a powerful tool for the meta-selective bromination and chlorination of aniline derivatives, overcoming the inherent ortho- and para-selectivity of electrophilic substitution. nih.govrsc.orgscispace.com This strategy typically employs a directing group on the aniline nitrogen to guide the catalyst to the desired position.